molecular formula C17H24N2O3 B14077478 Vildagliptin impurity F

Vildagliptin impurity F

Cat. No.: B14077478
M. Wt: 304.4 g/mol
InChI Key: XPKCFFJRILBMTQ-VHDAAVTISA-N
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Description

Chemical Reactions Analysis

Vildagliptin impurity F can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of Vildagliptin impurity F is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and behavior is essential for the overall mechanism of action of Vildagliptin. Vildagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases the levels of incretin hormones, thereby improving glycemic control .

Comparison with Similar Compounds

Structural Characteristics

Vildagliptin Impurity F, identified as (8aS)-3-hydroxy-octahydropyrrolo[1,2a]piperazine-1,4-dione, is a stable degradation product derived from Impurity E [(2S)-1-[2-[(3-hydroxyadamantan-1-yl)imino]acetyl]pyrrolidine-2-carbonitrile] under specific conditions such as exposure to diluents (e.g., water and acetonitrile) . Its structure, confirmed via FT-IR, NMR, and mass spectrometry, features a bicyclic system with a hydroxyl group and a diketone moiety, distinguishing it from other impurities .

Formation Pathways and Stability

Impurity F forms through the degradation of the unstable intermediate Impurity E, which arises during the synthesis or storage of vildagliptin. This degradation is facilitated by hydrolytic cleavage of the imine bond in Impurity E, leading to cyclization and stabilization . Unlike Impurity E, Impurity F exhibits high stability, making it a critical target for quality control in vildagliptin formulations .

Toxicity Profile

Regulatory guidelines emphasize controlling such degradation products due to their structural divergence from the parent drug and possible unknown biological effects .

Structural Comparison

Impurity Structure Key Features
Impurity F (8aS)-3-hydroxy-octahydropyrrolo[1,2a]piperazine-1,4-dione Bicyclic diketone with hydroxyl group; stable degradation product
Impurity B (Amide) Amide derivative of vildagliptin Formed via hydrolysis under oxidative/basic stress; contains a hydrolyzed amide bond
Impurity V1/V2 Not fully characterized () Associated with cytotoxicity and oxidative stress at low concentrations

Formation Mechanisms

  • Impurity F : Degradation of Impurity E via hydrolytic cleavage and cyclization .
  • Impurity B : Generated under high humidity/temperature or oxidative/basic conditions during synthesis or storage .
  • Impurity V1/V2 : Likely process-related impurities formed during synthesis, though exact pathways are unspecified .

Toxicological Data

Impurity Toxicity Findings Safe Exposure Limits
Impurity F Limited data; stability suggests need for stringent control Not explicitly defined; likely subject to ICH thresholds (e.g., ≤0.1% for unidentified impurities)
Impurity B Non-mutagenic; safe human equivalent dose (HED) estimated at 6.5 mg/day based on rat metabolism studies . Qualification threshold ≤0.5%, but higher limits (e.g., ≤2.8%) justified via patient-centric specifications (PCS)
Impurity V1/V2 Cytotoxic at 10 μM; induces oxidative stress and reduces nitric oxide (NO) production No safe threshold reported; requires strict control during manufacturing

Regulatory and Analytical Considerations

  • Regulatory Limits :

    • Impurity B’s higher permissible limits are supported by metabolism data showing fecal excretion and low systemic exposure .
    • Impurity F, being a degradation product, adheres to ICH Q3B(R2) guidelines, requiring identification and quantification if exceeding 0.1% .
  • Analytical Methods :

    • HPLC : Reverse-phase HPLC with Lux-Cellulose-2 columns effectively separates chiral impurities, including Impurity F, from vildagliptin and other related compounds .
    • LC-MS/MS : Used to characterize degradation pathways and quantify impurities like B and F .

Biological Activity

Vildagliptin impurity F is a degradation product associated with the antidiabetic drug vildagliptin, which is a dipeptidyl peptidase-4 (DPP-4) inhibitor. Understanding the biological activity of this impurity is crucial for assessing the overall safety and efficacy of vildagliptin in clinical use. This article explores the biological activity, chemical stability, and potential implications of this compound based on recent research findings.

This compound has a molecular formula of C17H24N2O3 and a CAS number of 1789703-36-1. It is formed during the synthesis and degradation of vildagliptin under various conditions, including exposure to acidic, basic, or oxidative environments. Studies indicate that vildagliptin is sensitive to degradation, particularly in alkaline conditions, leading to the formation of several impurities, including impurity F .

Table 1: Stability Data of Vildagliptin and Its Impurities

ConditionDegradation (%)Time (min)
1M NaOH84.33%240
1M HCl59.28%240
3% H2O287.04%180

The above table summarizes the degradation rates of vildagliptin under various conditions, highlighting its instability in oxidative environments .

Biological Activity

While vildagliptin itself is recognized for its efficacy in lowering blood glucose levels by inhibiting DPP-4, the biological activity of its impurities, including impurity F, remains less well-documented. Research suggests that impurities can influence the pharmacokinetics and pharmacodynamics of the parent compound, potentially altering its therapeutic effects or safety profile .

Vildagliptin functions by increasing the levels of incretin hormones, which play a significant role in glucose metabolism. Although impurity F is not primarily considered an active pharmaceutical ingredient, understanding its formation can provide insights into the overall mechanism of action of vildagliptin .

Efficacy in Patients with Diabetes

A study examining the efficacy of vildagliptin in patients with diabetic kidney disease (DKD) found that treatment significantly decreased fasting blood glucose and hemoglobin A1c (HbA1c) levels. However, there was a noted decrease in estimated glomerular filtration rate (eGFR) following treatment . This raises questions about how impurities like impurity F might affect renal function or interact with other medications.

Table 2: Clinical Outcomes from Vildagliptin Treatment

ParameterBaseline ValuePost-Treatment Valuep-value
Fasting Blood Glucose (mg/dl)141.9 ± 30.6131.9 ± 56.40.036
HbA1c (%)7.4 ± 1.86.0 ± 0.30.041
eGFR (ml/min/1.73 m²)40.3 ± 22.231.25 ± 22.8Not significant

This table illustrates significant improvements in glycemic control but also highlights concerns regarding renal function post-treatment with vildagliptin .

Q & A

Q. What analytical methods are recommended for detecting and quantifying Vildagliptin Impurity F in drug formulations?

Level: Basic
Answer:
A validated gradient HPLC method using an RP-C18 column (250 × 4.6 mm, 5 µm) with phosphate buffer and methanol as the mobile phase is widely employed for impurity profiling. This method resolves this compound from other degradation products and excipients, with detection at 210–220 nm. For structural confirmation, LC-MS (electrospray ionization) and 2D-NMR (¹H-¹³C HSQC, HMBC) are critical to differentiate isobaric impurities .

Q. What are the primary synthetic pathways leading to the formation of this compound?

Level: Basic
Answer:
Impurity F (2-(3-hydroxydamantane-1-yl)hexahydropyrrolo[1,2-a]piperazine-1,4-dione) is typically generated during hydrolytic degradation of vildagliptin or its intermediates. Key steps involve ring-closure reactions under acidic/basic conditions or esterification side reactions. Synthesis routes often start from vildagliptin’s adamantane moiety, with purity >97% achieved via recrystallization in ethanol/water mixtures .

Q. How can researchers resolve co-eluting impurities during HPLC analysis of this compound?

Level: Advanced
Answer:

  • Method Optimization: Adjust gradient elution parameters (e.g., ramp time, organic modifier concentration) to improve resolution.
  • Hyphenated Techniques: Use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish Impurity F from isobaric species.
  • 2D Chromatography: Employ heart-cutting 2D-LC for complex matrices.
    Forced degradation studies under oxidative (H₂O₂) and thermal stress are recommended to validate specificity .

Q. What experimental strategies address conflicting structural data between LC-MS and NMR for Impurity F?

Level: Advanced
Answer:

  • Cross-Validation: Perform DEPT-135 and HSQC NMR to confirm carbon hybridization and proton connectivity.
  • High-Resolution MS (HRMS): Use exact mass measurements (<2 ppm error) to verify molecular formula.
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)).
    Discrepancies often arise from stereochemical ambiguities or solvent-induced shifts, necessitating multi-technique corroboration .

Q. How should forced degradation studies be designed to assess Impurity F’s stability in vildagliptin formulations?

Level: Advanced
Answer:

  • Stress Conditions: Expose vildagliptin to 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H₂O₂ (oxidative), UV light (photolytic), and 80°C (thermal) for 24–72 hours.
  • Kinetic Analysis: Monitor degradation rates using time-point sampling and Arrhenius modeling for shelf-life prediction.
  • Excipient Interactions: Test with common excipients (e.g., lactose, MCC) to identify catalytic effects on impurity formation .

Q. What purity thresholds are acceptable for this compound in reference standards?

Level: Basic
Answer:
Pharmaceutical-grade reference standards require ≥97% purity (HPLC area percent) with orthogonal confirmation via NMR and LC-MS. Residual solvents (e.g., ethanol, DCM) must comply with ICH Q3C limits. Batch-to-batch consistency is validated using system suitability tests (e.g., retention time ±2%, peak symmetry >0.9) .

Q. How can researchers mitigate batch-to-batch variability in Impurity F synthesis?

Level: Advanced
Answer:

  • Process Controls: Optimize reaction stoichiometry (e.g., 1.2 equivalents of 3-aminoadamantanol), temperature (±2°C), and pH (±0.1 units).
  • In-Process Monitoring: Use PAT tools (e.g., inline FTIR) to track intermediate formation.
  • Purification: Employ preparative HPLC with C18 columns and trifluoroacetic acid (0.1% v/v) in the mobile phase to remove diastereomeric impurities .

Q. What are the critical degradation pathways of this compound under accelerated storage conditions?

Level: Advanced
Answer:

  • Hydrolytic Degradation: Impurity F undergoes amide bond cleavage in aqueous buffers (pH 4–8), forming 3-hydroxydamantane and pyrrolopiperazine-dione fragments.
  • Oxidative Pathways: Epoxidation of the adamantane moiety occurs under H₂O₂ exposure, detected via LC-MS ([M+H]+ 429.2 → 445.2).
    Degradation kinetics are pH-dependent, with activation energy (Eₐ) calculated using the Eyring equation .

Q. How should researchers validate an analytical method for Impurity F quantification in compliance with ICH guidelines?

Level: Advanced
Answer:

  • Validation Parameters: Assess linearity (1–150% of specification limit, R² >0.999), precision (RSD <2%), LOD/LOQ (0.03%/0.1% w/w), and robustness (±10% organic modifier, ±2°C column temperature).
  • Forced Degradation: Ensure method specificity by resolving Impurity F from 12+ degradation products.
  • System Suitability: Include resolution (≥2.0 between critical pairs) and tailing factor (<1.5) criteria .

Q. What strategies resolve discrepancies in impurity profiles between drug substance and tablet formulations?

Level: Advanced
Answer:

  • Excipient Screening: Use DOE (Design of Experiments) to identify excipient-induced degradation (e.g., magnesium stearate catalyzing hydrolysis).
  • Comparative Forced Degradation: Analyze drug substance vs. tablets under identical stress conditions.
  • Mass Balance: Ensure total impurities in tablets ≤110% of drug substance levels, accounting for excipient interference .

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

2-[(5S,7R)-3-hydroxy-1-adamantyl]-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C17H24N2O3/c20-14-9-19(15(21)13-2-1-3-18(13)14)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,22H,1-10H2/t11-,12+,13?,16?,17?

InChI Key

XPKCFFJRILBMTQ-VHDAAVTISA-N

Isomeric SMILES

C1CC2C(=O)N(CC(=O)N2C1)C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O

Canonical SMILES

C1CC2C(=O)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O

Origin of Product

United States

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